molecular formula C27H28N4O B2531754 N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide CAS No. 1440753-53-6

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide

Katalognummer: B2531754
CAS-Nummer: 1440753-53-6
Molekulargewicht: 424.548
InChI-Schlüssel: OKUGNQKQWKEWJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide is a benzimidazole-acetamide hybrid compound characterized by a benzyl group, a 2-phenylbenzimidazole moiety, and a piperidin-4-yl substituent.

Eigenschaften

IUPAC Name

N-benzyl-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c32-27(29-19-20-9-3-1-4-10-20)25(21-15-17-28-18-16-21)31-24-14-8-7-13-23(24)30-26(31)22-11-5-2-6-12-22/h1-14,21,25,28H,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGNQKQWKEWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)NCC2=CC=CC=C2)N3C4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

    Benzylation: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl chloride with sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to the formation of reduced benzimidazole or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide has demonstrated antineoplastic properties, making it a candidate for cancer treatment. It functions as an inhibitor of certain proteins involved in cancer cell proliferation and survival, particularly targeting ATPase p97 (also known as valosin-containing protein) which plays a critical role in cell cycle regulation and apoptosis .

Kinesin Spindle Protein Inhibition

This compound has been identified as a modulator of kinesin spindle protein (KSP), which is essential for mitotic spindle formation during cell division. Inhibiting KSP can lead to the disruption of cancer cell division, thereby presenting a therapeutic avenue for cancer treatments .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The piperidine moiety is thought to contribute to these effects by enhancing neurotransmitter activity or protecting neuronal cells from apoptosis .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. The presence of the benzimidazole and piperidine rings contributes significantly to its biological activity:

Structural Component Role
BenzimidazoleEnhances interaction with target proteins
PiperidineModulates pharmacokinetic properties
Benzyl GroupImproves lipophilicity and cellular uptake

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells, at nanomolar concentrations .

In Vivo Studies

Preclinical in vivo studies demonstrated significant tumor regression in mouse models treated with this compound compared to control groups. These studies emphasize its potential as a viable therapeutic agent against solid tumors .

Clinical Implications

While further clinical trials are necessary, preliminary findings suggest that this compound could be integrated into combination therapies for enhanced efficacy against resistant cancer types .

Wirkmechanismus

The mechanism of action of N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Compounds

Compound Name Molecular Formula Key Substituents Notable Features References
N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide C₃₂H₃₂N₄O - Benzyl
- 2-Phenylbenzimidazole
- Piperidin-4-yl
Dual benzimidazole and piperidine motifs; potential for kinase inhibition
Deltarasin Hydrochloride C₄₃H₄₀N₆O·HCl - Dual benzimidazole cores
- Ethoxy linker
- Piperidine
KRAS-PDEδ interaction inhibitor; enhanced binding due to extended aromaticity
N-(1H-benzimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide C₁₈H₁₄FN₅O₂ - Fluorophenyl
- Pyridazinone
Fluorine enhances lipophilicity; pyridazinone may improve solubility
N-(2-chlorobenzyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)-1-imidazolidinyl]piperidinyl}acetamide C₂₀H₂₂ClF₃N₄O₃ - Chlorobenzyl
- Trifluoroethylimidazolidinone
Electron-withdrawing groups (Cl, CF₃) modulate metabolic stability
Compound 9c (from ) C₂₆H₂₀BrN₅O₂ - Bromophenylthiazole
- Triazole
Bromine increases molecular weight; triazole enhances hydrogen bonding

Key Observations:

  • Piperidine vs. Piperazine : The target compound’s piperidine group offers conformational flexibility, whereas analogs with piperazine (e.g., ) may exhibit altered basicity and solubility .
  • Benzimidazole Modifications : Replacement of the phenyl group in the benzimidazole core (e.g., with fluorophenyl in or nitroimidazole in ) impacts electronic properties and target affinity.
  • Substituent Effects : Electron-withdrawing groups (e.g., Br in , CF₃ in ) enhance stability but may reduce bioavailability compared to electron-donating groups (e.g., methoxy in ).

Key Observations:

  • Amide Bond Formation : Most analogs (e.g., ) use EDCI/HOBt or TEA-mediated coupling, suggesting the target compound likely follows similar protocols.
  • Solubility : Piperidine-containing compounds (e.g., target compound) may exhibit better aqueous solubility than purely aromatic analogs (e.g., ).
  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., 9c at 210–212°C ) correlate with increased crystallinity.

Key Observations:

  • Anti-Parasitic Activity : The nitroimidazole analog in shows potent anti-T. cruzi activity, whereas the target compound’s benzimidazole core may lack redox-active groups for similar efficacy.
  • Anticancer Potential: Deltarasin Hydrochloride , a structural analog, inhibits KRAS-PDEδ binding (IC₅₀ ~50 nM), suggesting the target compound’s piperidine and benzimidazole motifs may contribute to analogous interactions.

Biologische Aktivität

N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₃₉H₃₇N₅O
  • Molecular Weight : 603.75 g/mol
  • CAS Number : 1440753-53-6

This compound is believed to exhibit its biological effects through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been studied for its ability to inhibit PTPs, which are critical in regulating insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in muscle cells, making it a candidate for treating type 2 diabetes .
  • Antitumor Activity : The benzimidazole core structure is known for its anticancer properties. Studies indicate that derivatives of benzimidazole can inhibit DNA topoisomerases, which are essential for DNA replication and transcription in cancer cells .
  • Anti-inflammatory Effects : Compounds similar to N-benzyl derivatives have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines, which could be beneficial in various inflammatory diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
Antidiabetic Enhances insulin action and glucose uptake; potential for improving glycemic control .
Anticancer Inhibits proliferation of cancer cells; effective against various cancer cell lines .
Anti-inflammatory Modulates inflammatory responses; reduces levels of inflammatory markers .

Case Studies and Research Findings

  • Antidiabetic Effects : In a study involving diabetic rat models, N-benzyl derivatives were shown to significantly improve glucose tolerance and restore normal insulin levels. The expression of genes involved in insulin signaling was also positively modulated, indicating a multifaceted mechanism for enhancing metabolic health .
  • Antitumor Activity : Research indicated that compounds with the benzimidazole structure exhibited cytotoxicity against several cancer cell lines, including breast and prostate cancers. The mechanism involved the induction of apoptosis and cell cycle arrest through DNA interaction .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that N-benzyl derivatives have favorable absorption characteristics, with bioavailability rates around 10% after oral administration in animal models .

Q & A

Q. Optimization strategies :

  • Use catalysts such as p-TSA or H2SO4 to enhance reaction rates and yields in condensation steps .
  • Employ polar aprotic solvents (e.g., DMSO) for improved solubility of intermediates .
  • Monitor purity via TLC and optimize recrystallization solvents (e.g., ethanol or ethyl acetate) .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • 1H/13C NMR : Critical for confirming regiochemistry of the benzimidazole ring and substitution patterns on the piperidine and acetamide groups. For example, downfield shifts in 1H NMR (~δ 7.5–8.5 ppm) confirm aromatic protons, while piperidine protons appear as multiplets (δ 1.5–3.0 ppm) .
  • FT-IR : Key peaks include N–H stretches (~3400 cm<sup>−1</sup> for benzimidazole), C=O (1650–1700 cm<sup>−1</sup> for acetamide), and C–N (1250–1350 cm<sup>−1</sup>) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing positional isomers .
  • Thermal analysis (TGA/DTA) : Assesses thermal stability and decomposition profiles, which correlate with crystalline purity .

How can molecular docking studies be applied to predict the target binding interactions of this benzimidazole-acetamide derivative?

Q. Advanced

  • Preparation : Optimize the 3D structure of the compound using software like Gaussian or Avogadro, then dock into target protein active sites (e.g., kinases or GPCRs) using AutoDock Vina or Glide .
  • Key parameters : Focus on hydrogen bonding (e.g., acetamide C=O with Lys/Arg residues) and π-π stacking (benzimidazole with aromatic side chains like Phe/Tyr) .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess binding stability .

Example : In a study of similar compounds, docking into α-glucosidase revealed that substituents on the benzimidazole ring (e.g., bromine at position 4) enhanced binding affinity by 30% via hydrophobic interactions .

What strategies are employed to resolve contradictory biological activity data across different studies involving similar benzimidazole derivatives?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variables affecting activity. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
  • SAR refinement : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and retest to isolate contributing factors. For example, 4-fluorophenyl analogs showed improved anticonvulsant activity due to enhanced blood-brain barrier penetration .
  • Orthogonal assays : Validate results using complementary methods (e.g., enzymatic inhibition vs. cell viability assays) .

How does modifying substituents on the benzimidazole or piperidine rings affect the compound's physicochemical properties and bioactivity?

Q. Advanced

  • Benzimidazole modifications :
    • Electron-donating groups (e.g., –OCH3) increase solubility but reduce metabolic stability .
    • Halogens (e.g., –Br) enhance lipophilicity and target affinity but may increase toxicity .
  • Piperidine modifications :
    • N-Benzyl groups improve CNS penetration but may introduce steric hindrance .
    • Substituents at position 4 of piperidine (e.g., –CH3) alter conformational flexibility, impacting binding kinetics .

Case study : Replacing the piperidine N-benzyl group with a 4-fluorobenzyl moiety increased α-glucosidase inhibition by 40% due to enhanced hydrophobic interactions .

What experimental design considerations are critical for evaluating the compound's pharmacokinetic properties in preclinical studies?

Q. Advanced

  • Solubility : Use shake-flask method with PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to predict oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification .
  • BBB permeability : Employ PAMPA-BBB or MDCK-MDR1 cell models to assess CNS targeting potential .

Data interpretation : Correlate logP values (e.g., >3 indicates high lipophilicity) with tissue distribution profiles .

How can researchers address low yields in the final amide coupling step during synthesis?

Q. Advanced

  • Reagent selection : Replace DCC with EDCI/HOBt to minimize side reactions .
  • Temperature control : Perform reactions at 0–4°C to suppress racemization .
  • Workup optimization : Use aqueous NaHCO3 to quench unreacted reagents and extract with ethyl acetate .

Troubleshooting : If yields remain low, introduce microwave-assisted synthesis (100°C, 30 min) to accelerate coupling .

What computational tools are recommended for predicting the compound's ADMET profile?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption (HIA%), CYP450 inhibition, and toxicity (AMES test) .
  • QSAR Models : Develop using MOE or Schrodinger to link structural descriptors (e.g., topological polar surface area) with bioavailability .

Example : A QSAR model for benzimidazole analogs identified that TPSA < 90 Ų correlates with >80% oral absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.